molecular formula C21H32N4O4S B5481567 N~4~-[4-(1-azepanylsulfonyl)phenyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide

N~4~-[4-(1-azepanylsulfonyl)phenyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide

Cat. No.: B5481567
M. Wt: 436.6 g/mol
InChI Key: PMJJLJOESYLHSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. Unfortunately, specific synthesis methods for this compound are not available in the current literature .

Mechanism of Action

The mechanism of action of a compound depends on its structure and the system in which it is used. Unfortunately, the mechanism of action for this compound is not available .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Unfortunately, specific safety and hazard information for this compound is not available .

Future Directions

The future directions for the study of this compound would likely involve determining its structure, synthesis methods, mechanism of action, and physical and chemical properties. Additionally, its safety and hazards would need to be assessed .

Properties

IUPAC Name

4-N-[4-(azepan-1-ylsulfonyl)phenyl]-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4O4S/c1-23(2)21(27)24-15-11-17(12-16-24)20(26)22-18-7-9-19(10-8-18)30(28,29)25-13-5-3-4-6-14-25/h7-10,17H,3-6,11-16H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMJJLJOESYLHSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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